8-Ethoxycaffeine

Descripción general

Descripción

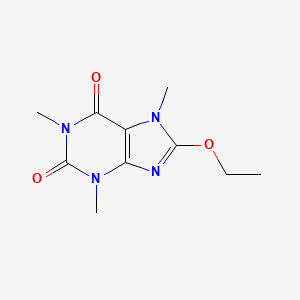

8-Ethoxycaffeine, also known as 1,3,7-trimethylxanthine-8-ethoxy, is a derivative of caffeine. This compound is characterized by the substitution of one of the methyl groups in caffeine with an ethoxy group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxycaffeine involves the reaction of caffeine with ethyl iodide in the presence of a strong base. This reaction results in the substitution of one of the methyl groups of caffeine with an ethoxy group, forming this compound. Another method involves the reaction of ethanol with 1,3,7-trimethyl-8-nitro-purine-2,6-dione .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the aforementioned reactions, ensuring optimal reaction conditions such as temperature and concentration to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 8-Ethoxycaffeine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions can alter its functional groups, potentially converting the ethoxy group back to a hydroxyl group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler derivatives.

Aplicaciones Científicas De Investigación

Genetic Studies

8-Ethoxycaffeine has been investigated for its mutagenic effects in several organisms. A study conducted on Drosophila melanogaster revealed that this compound induces sex-linked recessive lethals and chromosomal translocations. Specifically, it was found to cause sex-chromosome loss and translocations between the second and third chromosomes without inducing point mutations under the tested conditions .

Table 1: Genetic Effects of this compound

Toxicological Assessments

The compound's toxicological profile has also been a focus of research. In various studies, this compound was shown to produce significant genetic damage, including DNA breaks and chromosomal aberrations. Notably, it was highlighted that the mutagenic potential of this compound could vary based on environmental conditions such as oxygen levels .

Table 2: Toxicological Findings Related to this compound

Potential Therapeutic Uses

Emerging research suggests that this compound may have therapeutic applications, particularly in oncology. The compound's structural modifications compared to caffeine enhance its biological activity, making it a candidate for further investigation in cancer treatment.

Case Study: Anticancer Properties

A recent study explored the synthesis and characterization of novel compounds derived from caffeine, including those modified at the C8 position. These compounds exhibited promising anticancer activities against melanoma and breast cancer cell lines. The research emphasized that modifications at the C8 position significantly improve the pharmacological profiles of caffeine derivatives .

Table 3: Anticancer Activity of Modified Caffeine Derivatives

Mecanismo De Acción

The mechanism of action of 8-ethoxycaffeine involves its interaction with cellular components, particularly in the context of chromosomal aberrations. Studies have shown that it can cause chromosomal breakage and affect sister chromatid exchanges, likely through its interaction with DNA and related repair mechanisms . The exact molecular targets and pathways involved are still under investigation, but its effects on cellular respiration and DNA repair processes are of particular interest .

Comparación Con Compuestos Similares

Caffeine (1,3,7-trimethylxanthine): The parent compound of 8-ethoxycaffeine, widely known for its stimulant effects.

8-Methoxycaffeine: Another derivative of caffeine with a methoxy group instead of an ethoxy group.

1,3,7,9-Tetramethyluric acid: A related xanthine derivative with different functional groups.

Uniqueness of this compound: this compound is unique due to the presence of the ethoxy group, which alters its chemical properties and potential biological effects compared to other caffeine derivatives. This structural modification can influence its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for scientific research.

Actividad Biológica

8-Ethoxycaffeine, a derivative of caffeine, has garnered attention in scientific research due to its biological activity, particularly concerning its effects on cellular processes and potential applications in toxicology. This article explores the biological activity of this compound, summarizing key findings from various studies, presenting data tables, and discussing case studies that illustrate its impact.

Chemical Structure and Properties

This compound is chemically classified as a caffeine derivative, with the structural formula modified to include an ethoxy group at the 8-position of the caffeine molecule. This modification affects its solubility and biological interactions compared to caffeine itself.

Research indicates that this compound exhibits several biological activities, primarily through its effects on cell division and chromosomal integrity:

- Chromosomal Aberrations : Studies have shown that this compound can induce chromosomal aberrations in various cell types. For instance, Kihlman (1954) reported that exposure to this compound resulted in increased chromosome breakage in Vicia faba roots .

- Cell Division Inhibition : The compound has been observed to inhibit cytokinesis, leading to binucleate cell production. This effect is particularly notable in human somatic cells where this compound was found to provoke chromosomal ruptures .

In Vitro Studies

In vitro studies have provided insights into the cytogenetic effects of this compound:

- Human Somatic Cells : A study by Fraccaro and Nyman (1959) demonstrated that treatment with this compound led to significant chromosomal damage in cultured human somatic cells . The study quantified the frequency of aberrations, highlighting the compound's potential genotoxicity.

- Plant Models : The penetration of this compound into plant roots has also been investigated. Fredga and Nyman (1961) examined its uptake in Vicia faba, contributing to understanding how this compound interacts with biological systems beyond mammalian cells .

Data Table: Summary of Key Findings

| Study Reference | Cell Type | Observed Effect | |

|---|---|---|---|

| Kihlman (1954) | Vicia faba | Chromosome breakage | Induces chromosomal aberrations |

| Fraccaro & Nyman (1959) | Human somatic cells | Increased chromosomal aberrations | Potential genotoxic effects |

| Fredga & Nyman (1961) | Vicia faba | Uptake into roots | Demonstrates penetration ability |

Case Studies

- Genotoxicity Assessment : A comprehensive assessment was conducted on the genotoxic potential of this compound using cultured human leukocytes. The study found a dose-dependent increase in chromosome aberrations, suggesting a significant risk associated with exposure to this compound .

- Toxicological Implications : In a toxicological context, this compound has been included in discussions regarding chemical carcinogens. Its ability to induce genetic mutations raises concerns about its use in pharmaceuticals and consumer products .

Propiedades

IUPAC Name |

8-ethoxy-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c1-5-17-9-11-7-6(12(9)2)8(15)14(4)10(16)13(7)3/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYXNYNRVOBSHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206406 | |

| Record name | 8-Ethoxycaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MP Biomedicals MSDS] | |

| Record name | 8-Ethoxycaffeine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11677 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

577-66-2 | |

| Record name | 8-Ethoxy-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Ethoxycaffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Ethoxycaffeine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Ethoxycaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-ETHOXYCAFFEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/271190XI98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.